molecular formula C15H17ClSi B8475960 Diphenylisopropylchlorosilane CAS No. 76814-97-6

Diphenylisopropylchlorosilane

Cat. No.: B8475960
CAS No.: 76814-97-6
M. Wt: 260.83 g/mol
InChI Key: NWHZKVYOVXUZIJ-UHFFFAOYSA-N
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Description

Diphenylisopropylchlorosilane is an organochlorosilane compound characterized by a silicon atom bonded to two phenyl groups, one isopropyl group, and one chlorine atom. Such compounds are typically used as intermediates in organic synthesis, surface modification agents, or coupling reagents in polymer chemistry. The phenyl groups confer electron-withdrawing effects, while the bulky isopropyl substituent introduces steric hindrance, both of which influence reactivity and application suitability .

Properties

CAS No.

76814-97-6

Molecular Formula

C15H17ClSi

Molecular Weight

260.83 g/mol

IUPAC Name

chloro-diphenyl-propan-2-ylsilane

InChI

InChI=1S/C15H17ClSi/c1-13(2)17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

NWHZKVYOVXUZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among related chlorosilanes include:

  • Diphenylisopropylchlorosilane : Si bonded to two phenyl groups, one isopropyl group, and one Cl.
  • Phenyldichlorosilane (C₆H₆Cl₂Si): Si bonded to one phenyl group and two Cl atoms .
  • Chlorophenyltrichlorosilane (C₆H₄Cl₃Si): Si bonded to one phenyl group and three Cl atoms .
  • Dimethylisopropylchlorosilane (C₅H₁₃ClSi): Si bonded to two methyl groups, one isopropyl group, and one Cl .

Physical and Chemical Properties

Compound Molecular Formula CAS Number Boiling Point (°C) Density (g/cm³) Key Reactivity Traits
Phenyldichlorosilane C₆H₆Cl₂Si 1631-84-1 181 1.221 High hydrolytic reactivity due to two Cl atoms
Chlorophenyltrichlorosilane C₆H₄Cl₃Si Not specified Not available Not available Extreme moisture sensitivity; rapid hydrolysis
Dimethylisopropylchlorosilane C₅H₁₃ClSi 3634-56-8 Not available Not available Moderate reactivity due to less electronegative methyl groups

This compound (inferred properties):

  • Higher molecular weight compared to alkyl-substituted analogs due to phenyl groups.
  • Likely lower hydrolytic reactivity than trichlorosilanes (e.g., Chlorophenyltrichlorosilane) due to fewer Cl atoms but enhanced steric hindrance from isopropyl and phenyl groups.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight Cl Atoms Substituents Steric Hindrance Level
Phenyldichlorosilane 177.10 g/mol 2 1 phenyl, 2 Cl Moderate
Chlorophenyltrichlorosilane 228.42 g/mol 3 1 phenyl, 3 Cl Low
Dimethylisopropylchlorosilane 136.70 g/mol 1 2 methyl, 1 isopropyl High

Table 2: Application Comparison

Compound Primary Industry Use Key Advantage
Phenyldichlorosilane Polymer chemistry High reactivity for crosslinking
Chlorophenyltrichlorosilane Specialty organosilicon synthesis Versatile functionalization potential
Dimethylisopropylchlorosilane Surface modification Stable monolayers due to controlled reactivity
This compound Advanced materials Combines aromatic stability and steric control

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